molecular formula C13H8BrFN4 B8567952 N-(3-bromophenyl)-7-fluoropyrido[2,3-d]pyrimidin-4-amine

N-(3-bromophenyl)-7-fluoropyrido[2,3-d]pyrimidin-4-amine

Cat. No. B8567952
M. Wt: 319.13 g/mol
InChI Key: DVVACVMEJKXNQG-UHFFFAOYSA-N
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Patent
US06713484B2

Procedure details

A solution of 4-(3-bromoanilino)-7-fluoropyrido[2,3-d]pyrimidine (see a previous experimental) (0.20 g, 0.63 mmol), methylamine hydrochloride (0.13 g, 1.88 mmol) and Et3N (0.30 mL) 2.19 mmol) in EtOH (15 mL) is heated at 100° C. in a pressure vessel for 18 h. The solvent is removed under reduced pressure, and the residue is partitioned between EtOAc and water. Workup of the organic layer gives 4-(3-bromoanilino)-7-(methylamino)pyrido[2,3-d]pyrimidine (0.16 g, 770.). 1H NMR (DMSO) δ 9.53 (1H, s), 8.54 (1H, s), 8.41 (1H, d, J=8.1 Hz), 8.17 (1H, t, J=1.8 Hz), 7.83 (1H, dd, J=8.0, 1.9 Hz), 7.66 (1H, brs), 7.32 (1H, t, J=8.0 Hz), 7.24 (1H, dd, J=8.0, 1.8 Hz), 6.77 (1H, d, J=8.1 Hz), 2.92 (3H, d, J=4.8 Hz).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.13 g
Type
reactant
Reaction Step Two
Name
Quantity
0.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:17]=[CH:18][CH:19]=1)[NH:5][C:6]1[C:7]2[CH:15]=[CH:14][C:13](F)=[N:12][C:8]=2[N:9]=[CH:10][N:11]=1.Cl.CN.C[CH2:24][N:25](CC)CC>CCO>[Br:1][C:2]1[CH:3]=[C:4]([CH:17]=[CH:18][CH:19]=1)[NH:5][C:6]1[C:7]2[CH:15]=[CH:14][C:13]([NH:25][CH3:24])=[N:12][C:8]=2[N:9]=[CH:10][N:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(NC=2C3=C(N=CN2)N=C(C=C3)F)C=CC1
Step Two
Name
Quantity
0.13 g
Type
reactant
Smiles
Cl.CN
Step Three
Name
Quantity
0.3 mL
Type
reactant
Smiles
CCN(CC)CC
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue is partitioned between EtOAc and water

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(NC=2C3=C(N=CN2)N=C(C=C3)NC)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.16 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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